molecular formula C18H20N6O3S B7644603 4-(tert-butylsulfamoyl)-N-[4-(tetrazol-1-yl)phenyl]benzamide

4-(tert-butylsulfamoyl)-N-[4-(tetrazol-1-yl)phenyl]benzamide

Cat. No. B7644603
M. Wt: 400.5 g/mol
InChI Key: JIACAULJTQJRBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-butylsulfamoyl)-N-[4-(tetrazol-1-yl)phenyl]benzamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-(tert-butylsulfamoyl)-N-[4-(tetrazol-1-yl)phenyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins, as well as the activity of certain kinases involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models of inflammatory diseases, such as rheumatoid arthritis. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(tert-butylsulfamoyl)-N-[4-(tetrazol-1-yl)phenyl]benzamide in lab experiments include its specificity for COX-2 and certain kinases involved in cancer cell growth, as well as its ability to reduce inflammation and pain. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for the use of 4-(tert-butylsulfamoyl)-N-[4-(tetrazol-1-yl)phenyl]benzamide in scientific research. One potential direction is the development of this compound as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of this compound as a cancer treatment, either alone or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in lab experiments.

Synthesis Methods

The synthesis of 4-(tert-butylsulfamoyl)-N-[4-(tetrazol-1-yl)phenyl]benzamide has been achieved using various methods, including the reaction of 4-aminobenzoic acid with tert-butylsulfonyl chloride and sodium azide, followed by reaction with 4-(tetrazol-1-yl)aniline. Other methods include the reaction of 4-(tetrazol-1-yl)aniline with 4-bromo-N-(tert-butylsulfonyl)benzamide in the presence of a palladium catalyst. These methods have been optimized to produce high yields of the compound.

Scientific Research Applications

The potential therapeutic applications of 4-(tert-butylsulfamoyl)-N-[4-(tetrazol-1-yl)phenyl]benzamide have been studied extensively in scientific research. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

4-(tert-butylsulfamoyl)-N-[4-(tetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S/c1-18(2,3)21-28(26,27)16-10-4-13(5-11-16)17(25)20-14-6-8-15(9-7-14)24-12-19-22-23-24/h4-12,21H,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIACAULJTQJRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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